Cas no 1315365-48-0 (2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide)
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide
- 2H-1-Benzopyran-3-sulfonamide, 5,6,7,8-tetrahydro-2-oxo-
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- Inchi: 1S/C9H11NO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2,(H2,10,12,13)
- InChI Key: IITYFCFSRKUYDF-UHFFFAOYSA-N
- SMILES: S(C1C(=O)OC2=C(C=1)CCCC2)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 467
- XLogP3: 0.9
- Topological Polar Surface Area: 94.8
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-79563-0.05g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 0.05g |
$912.0 | 2023-02-12 | ||
| Enamine | EN300-79563-0.1g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 0.1g |
$956.0 | 2023-02-12 | ||
| Enamine | EN300-79563-0.25g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 0.25g |
$999.0 | 2023-02-12 | ||
| Enamine | EN300-79563-0.5g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 0.5g |
$1043.0 | 2023-02-12 | ||
| Enamine | EN300-79563-1.0g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 1.0g |
$1086.0 | 2023-02-12 | ||
| Enamine | EN300-79563-2.5g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 2.5g |
$2127.0 | 2023-02-12 | ||
| Enamine | EN300-79563-5.0g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 5.0g |
$3147.0 | 2023-02-12 | ||
| Enamine | EN300-79563-10.0g |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 10.0g |
$4667.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071434-1g |
2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide |
1315365-48-0 | 95% | 1g |
¥5383.0 | 2023-04-03 |
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide
Compound CAS No. 1315365-48-0: 2-Oxo-5,6,7,8-Tetrahydro-2H-Chromene-3-Sulfonamide
The compound with CAS No. 1315365-48-0, known as 2-Oxo-5,6,7,8-Tetrahydro-2H-Chromene-3-Sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chromene ring system with a sulfonamide group. The chromene moiety is a bicyclic structure consisting of a benzene ring fused to a pyran ring, while the sulfonamide group introduces additional functional diversity. The 2-Oxo substituent further enhances the compound's reactivity and potential for biological activity.
Recent studies have highlighted the potential of 2-Oxo-Tetrahydro-Chromene-Sulfonamides in various applications. For instance, researchers have explored its role as a scaffold for drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The tetrahydrochromene system has been shown to exhibit significant bioavailability and pharmacokinetic properties, making it an attractive candidate for therapeutic interventions. Moreover, the sulfonamide group is known to enhance solubility and stability, which are critical factors in drug design.
One of the most promising areas of research involving this compound is its application in targeted drug delivery systems. The chromene core has been demonstrated to possess excellent binding affinity for certain receptors, enabling its use as a targeting ligand in nanomedicine. Additionally, the sulfonamide group can be chemically modified to introduce additional functionalities, such as fluorescence tagging or controlled drug release mechanisms. These advancements underscore the versatility of this compound in modern medicinal chemistry.
The synthesis of 2-Oxo-Tetrahydro-Chromene-Sulfonamides involves a series of intricate organic reactions. Typically, the chromene ring is synthesized via a Diels-Alder reaction or other cycloaddition techniques. Subsequent oxidation and functionalization steps are employed to introduce the oxo and sulfonamide groups. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these reactions, making large-scale production more feasible.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the visible region due to the conjugated chromophore system. These properties make it suitable for applications in both analytical chemistry and materials science.
From an environmental standpoint, studies have shown that 2-Oxo-Tetrahydro-Chromene-Sulfonamides are biodegradable under aerobic conditions and do not pose significant risks to aquatic ecosystems when used responsibly. However, further research is needed to fully understand its long-term environmental impact and potential for bioaccumulation.
In conclusion, CAS No. 1315365-48-0 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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